3-(Morpholine-4-carboxamido)benzoic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 3-(Morpholine-4-carboxamido)benzoic acid often involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C12H14N2O4. The morpholine (1,4-oxazinane) motif in the compound has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound often involve electrophilic and nucleophilic reactions . These reactions provide structures with promising features that could be correlated with their biological activities .Mechanism of Action

Target of Action

Similar compounds have been reported to target bacterial membranes and histone lysine demethylase, KDM4B .

Mode of Action

It’s known that compounds with similar structures can interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been reported to affect the pathways related to bacterial membrane integrity and histone post-translational modifications .

Result of Action

Similar compounds have been reported to exhibit antimicrobial and antibiotic-potentiating activities .

Action Environment

Environmental factors can significantly impact the effectiveness of similar compounds .

Advantages and Limitations for Lab Experiments

3-(Morpholine-4-carboxamido)benzoic acid has several advantages for lab experiments, including its safety profile, low potential for drug interactions, and reversible inhibition of MAO-A. However, its limitations include its short half-life and the need for multiple daily doses.

Future Directions

There are several future directions for the study of 3-(Morpholine-4-carboxamido)benzoic acid. One area of research is the investigation of its effects on other neurotransmitters, such as glutamate and GABA. Another area of research is the development of new MAO inhibitors with improved selectivity and safety profiles. Additionally, the use of this compound in combination with other antidepressants is an area of interest for future research.

Scientific Research Applications

3-(Morpholine-4-carboxamido)benzoic acid has been extensively studied for its antidepressant and anxiolytic effects. It has been found to be effective in treating major depressive disorder and social anxiety disorder. This compound has also been studied for its effects on cognitive function, sleep, and sexual function.

properties

IUPAC Name |

3-(morpholine-4-carbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-11(16)9-2-1-3-10(8-9)13-12(17)14-4-6-18-7-5-14/h1-3,8H,4-7H2,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQBCIBSNKWBBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

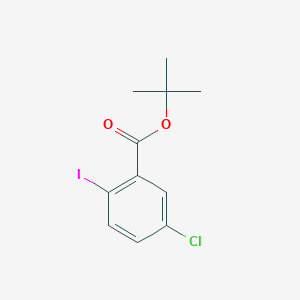

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133721.png)

![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133728.png)

![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133735.png)